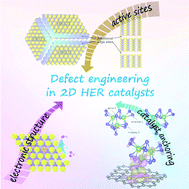Defect engineering in two-dimensional electrocatalysts for hydrogen evolution
Nanoscale Pub Date: 2020-01-20 DOI: 10.1039/C9NR09753H
Abstract
The electrocatalytic hydrogen evolution reaction (HER) is an efficient and economic pathway to generate clean hydrogen energy in a sustainable manner. To improve the HER activity of Earth-abundant catalysts, reducing the dimension of materials is an effective strategy, and in this context two-dimensional (2D) materials have received substantial research attention owing to their large surface area and 2D charge transport channels. However, the thermodynamically stable basal surface of 2D catalysts is usually inactive in catalysis, which significantly impedes further optimization of the 2D HER catalysts. In this Minireview, we highlight in detail that defect engineering in 2D catalysts could bring multiple benefits in improving the HER activity. From the point of view of kinetics, defect sites could serve as active sites for catalyzing the HER process directly, and the introduction of defect structures may result in the optimization of electronic structures of the catalysts, thereby facilitating the HER process. Besides, for catalytically inert substrate materials, the defect sites could act as anchoring sites for catalyst loading, thus realizing efficient HER performance with the aid of enhanced electric conductivity. We anticipated that this Minireview could provide useful guidance for designing advanced HER catalysts in the future.


Recommended Literature
- [1] System efficiency and power: the bridge between the device and system of a thermoelectric power generator†
- [2] The race between complicated multiple cation/anion compositions and stabilization of FAPbI3 for halide perovskite solar cells
- [3] Alkaline electrochemical water oxidation with multi-shelled cobalt manganese oxide hollow spheres†
- [4] Application of a Nd: YAG pumped dye laser to the determination of nickel in river sediment using non-resonance flame atomic fluorescence spectrometry
- [5] Synthesis and characterization of compounds with the Al–O–X (X = Si, P, C) structural motif†
- [6] Highly crosslinked polyesters prepared by ring-opening copolymerization of epoxidized baru nut and macaw palm oils with cyclic anhydrides†
- [7] Direct injection analysis of bisphenol A in serum by combination of isotope imprinting with liquid chromatography-mass spectrometry
- [8] Facile synthesis of sulfide Bi13S18I2 as a promising anode material for a lithium-ion battery†
- [9] Front cover
- [10] Reaction of human telomeric unit TTAGGG and a photoactivatable Pt(iv) anticancer prodrug†

Journal Name:Nanoscale
Research Products
-
CAS no.: 1517-51-7
-
CAS no.: 108694-93-5
-
CAS no.: 1596-13-0









